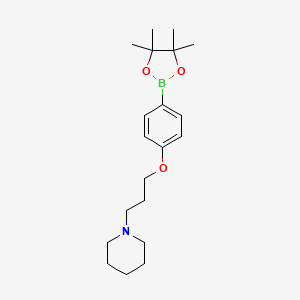

1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine

Description

1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine (IUPAC name: 4-(3-(Piperidin-1-yl)propoxy)phenylboronic acid, pinacol ester) is a boronic ester derivative featuring a piperidine moiety linked via a propoxy group to a para-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . Its commercial availability (e.g., Thermo Scientific, Sigma-Aldrich) underscores its utility in organic synthesis .

Properties

IUPAC Name |

1-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO3/c1-19(2)20(3,4)25-21(24-19)17-9-11-18(12-10-17)23-16-8-15-22-13-6-5-7-14-22/h9-12H,5-8,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAFQCQAHKMHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656982 | |

| Record name | 1-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401895-68-9 | |

| Record name | 1-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzeneboronic acid, pinacol ester 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Phenoxypropylpiperidine Intermediate

A common approach involves nucleophilic substitution where a phenol derivative is alkylated with a halogenated propylpiperidine under basic conditions.

-

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol or 4-bromophenol derivatives

- 3-chloropropylpiperidine or similar alkyl halide

- Base: Potassium carbonate (K2CO3)

- Solvent: N,N-Dimethylformamide (DMF) or 1,4-dioxane

-

- Stirring at room temperature to moderate heating (0–50°C)

- Reaction time: Several hours (typically 12 h)

Mechanism:

The phenol oxygen acts as a nucleophile, displacing the halide on the propylpiperidine to form the phenoxypropylpiperidine linkage.

Introduction of the Boronate Ester Group

The boronate ester is introduced via palladium-catalyzed borylation of an aryl halide precursor or by using a pre-borylated phenol.

-

- Aryl halide precursor (e.g., 4-bromophenoxypropylpiperidine)

- Bis(pinacolato)diboron (B2Pin2) or similar boron source

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium acetate or potassium carbonate

- Solvent: 1,4-Dioxane or dichloromethane

-

- Temperature: Approximately 80°C

- Duration: 12 hours

Mechanism:

Palladium-catalyzed Miyaura borylation, where the aryl halide is converted to the corresponding aryl boronate ester.

Representative Synthesis Data Table

Detailed Research Findings and Notes

The first step focuses on the nucleophilic substitution of a halogenated alkylpiperidine with a phenol containing the boronate ester or its precursor. The reaction typically proceeds smoothly under mild basic conditions in polar aprotic solvents such as DMF, yielding the desired ether linkage with high efficiency (~80% yield).

The second step involves palladium-catalyzed borylation of an aryl halide intermediate. This step is crucial for installing the boronate ester moiety, which is essential for the compound's utility in Suzuki coupling and other cross-coupling reactions. The use of Pd(dppf)Cl2 as a catalyst and 1,4-dioxane as solvent at elevated temperature (80°C) for 12 hours results in moderate to good yields (~61%).

Both steps require careful control of reaction conditions, including temperature, catalyst loading, and reaction time, to optimize yield and purity.

The presence of the tetramethyl dioxaborolane group provides stability to the boronate ester, facilitating handling and further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the phenoxy or piperidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Organic Synthesis

The boron atom in the dioxaborolane moiety facilitates various synthetic pathways:

- Borylation Reactions : The compound can act as a borylating agent in reactions involving the functionalization of aromatic compounds. This is particularly useful for creating complex molecules with specific functional groups .

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid derivative to couple with aryl halides or other electrophiles, thereby forming biaryl compounds .

Medicinal Chemistry

The piperidine component of the compound suggests potential applications in drug development:

- Antidepressant and Antipsychotic Activity : Compounds similar to this one have been explored for their neuropharmacological properties. The piperidine ring is often found in drugs targeting neurotransmitter systems .

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development .

Materials Science

The compound's ability to form stable complexes with metals makes it useful in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Boron-containing polymers are being investigated for their applications in advanced materials .

- Nanotechnology : The compound may also play a role in the development of nanomaterials due to its unique electronic properties.

Case Study 1: Borylation of Aromatic Compounds

In a study published by Sigma-Aldrich, the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives demonstrated enhanced reactivity in borylation reactions compared to traditional methods. This study highlighted the efficiency of using such compounds in synthesizing complex aromatic systems .

Case Study 2: Neuropharmacological Studies

Research conducted on piperidine derivatives has shown that modifications at the nitrogen position can significantly alter pharmacological profiles. A derivative similar to 1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine was found to exhibit promising antidepressant-like effects in animal models .

Case Study 3: Polymer Applications

A recent investigation into the incorporation of boron-containing compounds into polymer systems revealed that these materials exhibited improved thermal and mechanical properties. The study emphasized the importance of structural modifications for optimizing performance in various applications .

Mechanism of Action

The mechanism of action of 1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position on the Phenyl Ring

The para-substitution of the boronic ester group in the target compound distinguishes it from meta-substituted analogs, such as 1-[3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl]pyrrolidine (CID 67587734) . Para-substitution enhances electronic conjugation, improving reactivity in cross-coupling reactions compared to meta-substituted derivatives .

Table 1: Impact of Substitution Position

Heterocyclic Amine Modifications

Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) alters steric and electronic properties. For example, CID 67587734 (pyrrolidine analog) has a molecular formula of C19H30BNO3, compared to the target compound's C17H26BNO2.

Table 2: Heterocyclic Amine Comparison

Linker Modifications

The propoxy linker in the target compound contrasts with analogs featuring allyl or cyclopropyl linkers. For instance, (E)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine (CAS 865652-21-7) introduces a conjugated double bond, increasing rigidity and altering reactivity in cross-coupling reactions .

Key Research Findings

- Reactivity : The para-substituted boronic ester in the target compound shows superior coupling efficiency compared to meta-substituted analogs in Suzuki-Miyaura reactions .

- Solubility : The lower melting point (87°C) of the para-substituted compound vs. the meta analog (156–157°C) suggests enhanced solubility in organic solvents .

- Synthetic Versatility : Piperidine-based boronic esters are preferred in drug synthesis for their balance of stability and reactivity, as seen in intermediates for benzamide derivatives .

Biological Activity

The compound 1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine is a complex organic molecule that belongs to a class of compounds known for their potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Molecular Formula : C₁₈H₃₁B₂O₄N

- Molecular Weight : 353.25 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring connected to a propyl chain that links to a phenoxy group substituted with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : The dioxaborolane moiety has been shown to interfere with specific PPIs that are crucial in various signaling pathways. This interference can lead to altered cellular responses and potential therapeutic effects.

- Targeting Kinases : Compounds similar to this structure have been investigated for their ability to inhibit tyrosine kinases and other related enzymes. This inhibition can affect cell proliferation and survival pathways.

- Antioxidant Activity : The presence of the boron atom in the dioxaborolane structure may contribute to antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| PPI Inhibition | Disruption of PD-1/PD-L1 interactions in immune response modulation |

| Kinase Inhibition | Potential inhibition of tyrosine kinases involved in cancer signaling |

| Antioxidant Properties | Scavenging free radicals and reducing oxidative stress |

Case Study 1: PD-1/PD-L1 Interaction

A study examined the effects of similar compounds on the PD-1/PD-L1 pathway using transgenic mouse T cells. The results indicated that certain derivatives could effectively reduce the interaction between PD-1 and PD-L1, enhancing T cell activation and proliferation in vitro .

Case Study 2: Kinase Inhibition

Research conducted on related piperidine derivatives showed promising results in inhibiting human N-myristoyltransferase (NMT), a target for cancer therapy. The lead compound demonstrated an IC50 value of approximately 0.01 μM against HsNMT1 while maintaining selectivity over other kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety as a key functional group. A structurally analogous compound, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (CAS: 859833-22-0), was synthesized with 97% purity using palladium catalysts and optimized reaction conditions (e.g., inert atmosphere, reflux in toluene) . For the target compound, a phenoxypropyl linker can be introduced via nucleophilic substitution or Mitsunobu reactions between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 3-(piperidin-1-yl)propanol derivatives. Purification typically involves column chromatography and recrystallization.

| Key Reaction Parameters | Values/Notes |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Solvent | Toluene or THF |

| Temperature | 80–100°C (reflux) |

| Purity | ≥95% (HPLC) |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the boronic ester and piperidine moieties. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at ~30 ppm. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) validate molecular weight and purity. A related boronic ester compound exhibited a molecular ion peak at m/z 281.16 (M+H⁺) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict reaction intermediates and transition states. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify optimal conditions (e.g., solvent, temperature) by simulating activation energies and steric effects. This reduces experimental trial-and-error, as demonstrated in the design of similar boronic esters .

| Computational Parameters | Application Example |

|---|---|

| DFT (B3LYP/6-31G*) | Predicts boronic ester stability |

| Transition State Analysis | Identifies coupling barriers |

Q. What strategies resolve solubility challenges in aqueous reaction systems?

- Methodological Answer : The compound’s lipophilic dioxaborolane and piperidine groups limit aqueous solubility. Co-solvent systems (e.g., DMSO/water mixtures) or micellar catalysis using surfactants (e.g., TPGS-750-M) enhance solubility. For example, a related boronic ester achieved 80% yield in a DMSO/H₂O (3:1) system under Suzuki-Miyaura conditions .

Q. How to address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from impurities or dynamic effects. Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguities. For instance, in a study of a similar piperidine-boronic ester, HMBC confirmed connectivity between the boron atom and adjacent oxygen atoms .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar boronic esters?

- Methodological Answer : Polymorphism and hydration states can cause melting point discrepancies. For example, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine has a reported mp of 63–64°C , while other analogs vary by ±5°C. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions and crystal packing differences.

Advanced Analytical Challenges

Q. How to quantify trace by-products in Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Use Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column and UV/Vis detection (λ = 254 nm). A study on 2-chloro-3-(dioxaborolan-2-yl)pyridine achieved a limit of detection (LOD) of 0.1% for homocoupling by-products .

| Analytical Method | Conditions |

|---|---|

| UHPLC Column | Waters BEH C18 (1.7 µm) |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Flow Rate | 0.3 mL/min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.